3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The presence of the ethylthio and trifluoromethyl groups in the molecule enhances its chemical properties, making it a valuable scaffold for drug development and other scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, exhibiting a broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable methods involving the use of trifluoroacetonitrile and pyridinium ylides have been reported, indicating potential for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Specific reduction reactions are less documented but can be inferred based on the functional groups present.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and photocatalysts . Conditions often involve mild temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being targeted. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-a]pyridine: Another significant structural component used in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Uniqueness
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both ethylthio and trifluoromethyl groups, which enhance its chemical properties and potential biological activities . This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H9F3N2S |
---|---|
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
3-ethylsulfanyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9F3N2S/c1-2-16-9-6-14-8-5-7(10(11,12)13)3-4-15(8)9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
YVKDVDUNMWXYRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CN=C2N1C=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.